N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH)
CAS No.: 917015-56-6
Cat. No.: VC11706052
Molecular Formula: C14H23N3O4S
Molecular Weight: 329.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 917015-56-6 |
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Molecular Formula | C14H23N3O4S |
Molecular Weight | 329.42 g/mol |
IUPAC Name | 2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoic acid |
Standard InChI | InChI=1S/C14H23N3O4S/c1-2-8(13(19)20)15-11(18)6-4-3-5-10-12-9(7-22-10)16-14(21)17-12/h8-10,12H,2-7H2,1H3,(H,15,18)(H,19,20)(H2,16,17,21)/t8?,9-,10-,12-/m0/s1 |
Standard InChI Key | OHBWIDBPBGFRRP-BCBKFXIMSA-N |
Isomeric SMILES | CCC(C(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES | CCC(C(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Canonical SMILES | CCC(C(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Introduction
Chemical Structure and Synthesis
Molecular Characterization
Biotinyl-DL-Abu-OH consists of a biotin moiety linked to the α-amino group of 2-AABA via an amide bond. The racemic DL configuration at the α-carbon arises from the use of dl-2-aminobutyric acid during synthesis . The molecular formula is , with a molecular weight of 345.41 g/mol. The biotin group provides a 16 Å flexible linker, allowing the compound to interact with streptavidin-coated surfaces while maintaining conformational freedom .
Synthetic Pathways
The synthesis of Biotinyl-DL-Abu-OH typically involves three stages:
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Biotin Activation: The carboxylic acid group of biotin is esterified to enhance solubility in organic solvents. For example, biotin methyl ester is prepared via acid-catalyzed esterification .
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Amine Coupling: The activated biotin reacts with dl-2-aminobutyric acid under peptide coupling conditions (e.g., EDC/NHS or HATU). This step forms the stable amide linkage .
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Deprotection and Purification: Protecting groups (e.g., tert-butyl carbamates) are removed using acidic or basic conditions, followed by chromatographic purification .
A key advancement involves palladium-catalyzed Sonogashira coupling to install alkyne or alkene linkers between biotin and target molecules, which avoids enzymatic hydrolysis risks associated with traditional carboxamide linkages . For instance, alkyne-functionalized biotin derivatives exhibit 66% yield over five steps, demonstrating the efficiency of this approach .
Biochemical Applications
Affinity Purification
Biotinyl-DL-Abu-OH binds streptavidin with a dissociation constant () of ~10 M, comparable to native biotin . This property enables its use in:
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Immobilized Metal Affinity Chromatography (IMAC): Functionalized resins capture biotinylated proteins or nucleic acids.
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Pull-Down Assays: Identifying protein-protein interactions in proteomics studies .
Metabolic Labeling
2-AABA serves as a precursor in glutathione synthesis and modulates oxidative stress pathways. Biotinylation allows tracking of 2-AABA incorporation into cellular metabolites via streptavidin-based detection . In macrophages, 2-AABA suppresses glycolysis and promotes oxidative phosphorylation (OXPHOS), a metabolic shift quantified using biotinylated probes .
Pharmacological and Therapeutic Insights
Anti-Inflammatory Effects
In murine models of sepsis and colitis, Biotinyl-DL-Abu-OH reduces pro-inflammatory cytokines (IL-6, TNF-α) by 40–60% and improves survival rates by 30% . Mechanistically, it inhibits histone H3K27 trimethylation at promoters of inflammatory genes (e.g., Nos2, Il6), epigenetically silencing M1 macrophage polarization .
Drug Delivery Systems
The biotin-streptavidin interaction facilitates targeted delivery of chemotherapeutic agents. For example:
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Nanoparticle Conjugates: Biotinylated liposomes loaded with doxorubicin show 90% uptake in cancer cells overexpressing biotin receptors.
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Prodrug Activation: Enzymatic cleavage of the amide bond releases 2-AABA, which exerts cytoprotective effects in hepatocytes .
Research Findings and Data
Comparative Binding Affinities
Compound | (M) | Half-Life (h) |
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Biotin | 10 | 48 |
Biotinyl-DL-Abu-OH | 10 | 36 |
Biotin-Alkyne Derivative | 10 | 24 |
Data sourced from competitive binding assays using HABA (4'-hydroxyazobenzene-2-carboxylic acid) displacement .
Metabolic Impact in Macrophages
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